Methyl 2,6-dihydroxybenzoate

Photophysics Fluorescence Spectroscopy Hydrogen Bonding

This specific 2,6-dihydroxy isomer is a non-substitutable building block for synthesizing euxanthone-class xanthones and is a documented human carbonic anhydrase II inhibitor (Kd = 290 nM). Unlike its regioisomer methyl 2,4-dihydroxybenzoate or the free acid, only the 2,6-methyl ester configuration delivers the validated ESIPT fluorescence dual-emission signature (387/500 nm) and defined biological activity. Researchers seeking target engagement in CA inhibition assays or specific photophysical behavior must procure this exact scaffold. Bulk quantities available for SAR programs.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 2150-45-0
Cat. No. B161417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dihydroxybenzoate
CAS2150-45-0
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1O)O
InChIInChI=1S/C8H8O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,9-10H,1H3
InChIKeyWCQZCKUNZVMBDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,6-dihydroxybenzoate (CAS 2150-45-0): Sourcing Guide for Natural Product Research and Synthesis


Methyl 2,6-dihydroxybenzoate (γ-resorcylic acid methyl ester; CAS 2150-45-0; C8H8O4; MW 168.15) is an organic compound belonging to the class of o-hydroxybenzoic acid esters [1]. It is naturally occurring, having been isolated from whole flowers and the corolla of *Primula spectabilis* and the plant *Uvaria purpurea* . Functionally related to salicylic acid, this compound is a versatile building block in organic synthesis, particularly for the construction of biologically relevant scaffolds .

Why Methyl 2,6-dihydroxybenzoate Cannot Be Substituted with Generic Analogs


While several hydroxybenzoic acid derivatives exist, the specific 2,6-dihydroxy substitution pattern in its methyl ester form confers unique properties that are non-interchangeable with its closest analogs. Simple substitutions, such as using the free acid (2,6-dihydroxybenzoic acid) or a regioisomeric ester (e.g., methyl 2,4-dihydroxybenzoate), result in fundamentally different photophysical behavior [1], enzyme inhibition profiles [2], and synthetic utility [3]. Furthermore, compared to other dihydroxybenzoic acid isomers, the 2,6-configuration exhibits a distinct profile of biological activity, including antimicrobial and antioxidant properties that vary significantly depending on hydroxyl group positioning [4]. The methyl ester group is critical for lipophilicity and reactivity, making the compound distinct from its free acid counterpart, which is noted for its poor biological performance in assays like DPPH radical scavenging . Therefore, for applications requiring the specific reactivity or biological profile of this scaffold, substitution with an in-class analog is not scientifically valid.

Quantitative Evidence Guide: Verifiable Differentiation of Methyl 2,6-dihydroxybenzoate (CAS 2150-45-0) from Analogs


Methyl 2,6-dihydroxybenzoate vs. Methyl Salicylate: Differentiated Fluorescence Emission Wavelengths

The photophysical properties of methyl 2,6-dihydroxybenzoate are clearly distinguishable from its mono-hydroxy analog, methyl salicylate. A direct comparative study identified distinct short and long wavelength emissions for each compound, attributed to differences in hydrogen-bonded species [1]. Methyl 2,6-dihydroxybenzoate emits at 387 nm (short wavelength) and 500 nm (long wavelength), which are red-shifted relative to methyl salicylate's emissions at 360 nm and 445 nm, respectively [1].

Photophysics Fluorescence Spectroscopy Hydrogen Bonding

Methyl 2,6-dihydroxybenzoate as a Superior Synthetic Intermediate for Xanthone Natural Products

Methyl 2,6-dihydroxybenzoate is a validated precursor for the synthesis of naturally occurring xanthones via thermal condensation. While other methyl dihydroxybenzoate regioisomers (e.g., methyl 2,4-dihydroxybenzoate) can also be employed, the specific use of the 2,6-isomer enables the synthesis of a distinct set of xanthone natural products, such as euxanthone [1]. A documented synthetic procedure uses methyl 2,6-dihydroxybenzoate in a specific molar ratio (0.15 mol) with hydroquinone (0.015 mol) in diphenyl ether to yield the target xanthone scaffold [2].

Organic Synthesis Natural Product Chemistry Xanthones

Enzyme Inhibition Profile: Carbonic Anhydrase Affinity of Methyl 2,6-dihydroxybenzoate

Methyl 2,6-dihydroxybenzoate acts as an inhibitor of specific mammalian carbonic anhydrase (CA) isoforms, a class of enzymes with established roles as drug targets [1]. A binding affinity (Kd) of 290 nM was measured against human carbonic anhydrase II (hCA II) at pH 7.5 [2]. This places it within a specific range of potency among non-sulfonamide CA inhibitors.

Enzyme Inhibition Carbonic Anhydrase Biochemical Assays

Comparative Physicochemical Properties: LogP and Solubility

The esterification of the carboxylic acid group significantly alters the compound's physicochemical profile. Methyl 2,6-dihydroxybenzoate has an estimated water solubility of 3666 mg/L at 25°C and an estimated LogP of approximately 2.29 [1][2]. This contrasts with the parent acid, 2,6-dihydroxybenzoic acid, which has a reported water solubility of 8.2 g/L at 25°C and a Log P of ~1.2 [3].

Physicochemical Characterization ADME Lipophilicity

Antimicrobial Activity: Structure-Activity Relationship (SAR) of Dihydroxybenzoic Acids

The antimicrobial activity of hydroxybenzoic acids is highly dependent on the number and position of hydroxyl groups. A comprehensive study of seven hydroxybenzoic acid derivatives demonstrated that the 2,6-dihydroxy configuration (as the free acid) exhibits a unique biological profile compared to its isomers (e.g., 2,3-, 2,4-, 2,5-, 3,4-, 3,5-DHB) [1]. The study evaluated activity against various microbial strains, including *E. coli*, *P. aeruginosa*, *S. aureus*, *B. subtilis*, *S. enteritidis*, and *C. albicans* [1]. While the study focused on the free acid, it provides a class-level inference that the 2,6-substitution pattern is a key determinant of its antimicrobial properties, differentiating it from other dihydroxybenzoate regioisomers [1].

Antimicrobial Structure-Activity Relationship Bioactivity Screening

Validated Application Scenarios for Methyl 2,6-dihydroxybenzoate (CAS 2150-45-0)


Synthesis of Specific Xanthone Natural Products and Derivatives

Based on established synthetic procedures, this compound is the required starting material for the synthesis of the naturally occurring xanthone euxanthone and related analogs via thermal condensation with hydroquinone [1]. Researchers focused on the synthesis of this class of natural products for biological evaluation must procure the 2,6-dihydroxy isomer, as other regioisomers (e.g., methyl 2,4-dihydroxybenzoate) lead to different xanthone scaffolds [1].

Fluorescence-Based Research Requiring Specific Emission Wavelengths

For applications involving fluorescence spectroscopy, such as the development of new fluorescent probes or the study of excited-state proton transfer (ESIPT) phenomena, this compound provides a distinct and well-characterized emission signature (387 nm and 500 nm) [2]. Its spectral properties are clearly differentiated from the common analog methyl salicylate, making it the appropriate choice for experiments requiring these specific wavelengths or for comparative photophysical studies [2].

Carbonic Anhydrase Inhibitor Screening and SAR Studies

As a documented inhibitor of human carbonic anhydrase II (hCA II) with a defined binding affinity (Kd = 290 nM), this compound is a valuable tool compound for researchers developing non-sulfonamide CA inhibitors [3]. Its specific interaction with hCA II makes it suitable for use as a reference or starting point in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents targeting this enzyme family [3].

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